molecular formula C5H7F2N3 B1453619 5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole CAS No. 1247413-25-7

5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole

Cat. No.: B1453619
CAS No.: 1247413-25-7
M. Wt: 147.13 g/mol
InChI Key: KDZKTFWNROPHKX-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the reaction of 3-ethyl-1H-1,2,4-triazole with difluoromethylating agents under specific conditions. For example, the use of difluorocarbene reagents can facilitate the insertion of the difluoromethyl group into the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to achieve high yields and selectivity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted triazoles .

Scientific Research Applications

5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target molecules, influencing their activity. This interaction can modulate various biochemical pathways, making the compound effective in its applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-3-ethyl-1H-1,2,4-triazole
  • 5-(methyl)-3-ethyl-1H-1,2,4-triazole
  • 5-(chloromethyl)-3-ethyl-1H-1,2,4-triazole

Uniqueness

5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

3-(difluoromethyl)-5-ethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c1-2-3-8-5(4(6)7)10-9-3/h4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZKTFWNROPHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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